3-(4-Bromo-3-methylphenyl)pentanedioic acid
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Overview
Description
3-(4-Bromo-3-methylphenyl)pentanedioic acid is an organic compound with the molecular formula C12H13BrO4 It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further connected to a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)pentanedioic acid typically involves the bromination of 3-methylphenylpentanedioic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)pentanedioic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)pentanedioic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a pentanedioic acid moiety.
4-Bromo-3-methylbenzoic acid: Lacks the pentanedioic acid chain, making it less complex.
3-Bromo-4-methylphenylacetic acid: Contains an acetic acid group instead of a pentanedioic acid group.
Uniqueness
3-(4-Bromo-3-methylphenyl)pentanedioic acid is unique due to the combination of a bromine atom, a methyl group, and a pentanedioic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-7-4-8(2-3-10(7)13)9(5-11(14)15)6-12(16)17/h2-4,9H,5-6H2,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNXNTIECPGWRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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